3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol
Overview
Description
3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its functional groups. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways. For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely and are influenced by factors such as the compound’s structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of certain genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
5-cyclobutyl-2-ethyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-11-9(12)6-8(10-11)7-4-3-5-7/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWTTXCNZWEWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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